N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide
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Overview
Description
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an imidazolidinone ring, a thiophene ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions. The final step involves the coupling of the imidazolidinone intermediate with thiophene-2-carboxylic acid or its derivatives, often using coupling reagents like carbodiimides or phosphonium salts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to form imidazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazolidinone ring can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
- N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide
- N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]acetamide
Uniqueness
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties and enhances its potential for various applications. The combination of the trifluoromethyl group and the thiophene ring makes this compound particularly interesting for research in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H10F3N3O3S |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H10F3N3O3S/c16-15(17,18)14(19-11(22)10-7-4-8-25-10)12(23)21(13(24)20-14)9-5-2-1-3-6-9/h1-8H,(H,19,22)(H,20,24) |
InChI Key |
BBYRBBLTSWFGMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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